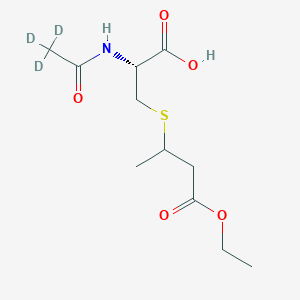

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3: is a synthetic compound that is often used in scientific research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with deuterium (d3), which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and the identification of metabolites.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 typically involves several steps:

Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.

Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction, where an ethyl halide reacts with the protected L-cysteine.

Oxidation: The compound undergoes oxidation to introduce the oxo group.

Deuteration: Deuterium is introduced at specific positions to label the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, which may alter its functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation Products: Compounds with additional oxo or hydroxyl groups.

Reduction Products: Compounds with hydroxyl groups instead of oxo groups.

Substitution Products: Compounds with different functional groups replacing the ethoxy group.

科学研究应用

Metabolomics and Biomarker Discovery

One of the primary applications of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 lies in metabolomics. Recent studies have employed this compound to profile urinary mercapturic acids, which are metabolites formed from xenobiotic-glutathione S-conjugates through hydrolysis and N-acetylation processes in the kidney. The compound's unique structure allows for enhanced detection and quantification of these metabolites using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .

Table 1: Summary of Metabolomic Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Biomarker Discovery | LC-MS profiling | Identification of mercapturic acids |

| Toxicological Studies | Non-invasive urine analysis | Correlation with exposure to VOCs |

| Drug Metabolism Studies | Metabolite tracing | Enhanced detection sensitivity |

Antioxidant Properties

N-Acetyl cysteine derivatives are known for their antioxidant capabilities. This compound may be explored for its potential to scavenge free radicals and promote glutathione biosynthesis. This property is critical in developing therapeutic strategies for oxidative stress-related disorders .

Case Study: Antioxidant Efficacy

A study investigating the antioxidant effects of various N-acetyl cysteine derivatives demonstrated that compounds with similar structures significantly reduced oxidative damage markers in cellular models. This suggests that this compound could be beneficial in treating conditions exacerbated by oxidative stress.

Pharmacological Applications

The compound may also have implications in pharmacology, particularly as a mucolytic agent. Similar compounds have been used to alleviate symptoms associated with respiratory conditions by thinning mucus secretions, thus improving airway clearance .

Table 2: Pharmacological Applications

| Condition | Mechanism of Action | Potential Benefits |

|---|---|---|

| Respiratory Disorders | Mucolytic activity | Improved mucus clearance |

| Oxidative Stress Disorders | Antioxidant properties | Reduction of cellular damage |

作用机制

The compound exerts its effects by interacting with specific enzymes and metabolic pathways. The deuterium labeling allows researchers to trace the compound through various biochemical processes, providing insights into its metabolism and the pathways it influences. The molecular targets include enzymes involved in amino acid metabolism and detoxification processes.

相似化合物的比较

Similar Compounds

N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.

S-Ethyl-L-cysteine: Similar structure but without the acetyl group.

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine: The non-deuterated version of the compound.

Uniqueness

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking of the compound through metabolic pathways. This labeling provides a distinct advantage over non-deuterated compounds in studies involving mass spectrometry and other analytical techniques.

生物活性

N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is a specialized compound derived from L-cysteine, an amino acid known for its role in various biological processes. This compound is primarily utilized in research settings due to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its chemical interactions, therapeutic implications, and relevant research findings.

- Molecular Formula : C11H19NO5S

- Molecular Weight : 277.34 g/mol

- CAS Number : 45215-04-1

- Purity : Typically >95% (HPLC)

This compound exhibits several biological activities primarily through its interactions with thiol groups in proteins. The following mechanisms have been identified:

- Disulfide Bond Formation and Reduction : The compound can form disulfide bonds with thiol groups, which are critical for protein folding and stability. It can also reduce existing disulfide bonds, influencing protein structure and function .

- Antioxidant Activity : Similar to other thiols, this compound acts as an antioxidant by scavenging reactive oxygen species (ROS) and restoring impaired cellular components . Its ability to donate electrons makes it effective in neutralizing free radicals.

- Nucleophilic Substitution : The ethoxy group in the compound allows it to participate in nucleophilic substitution reactions, modifying other biomolecules and potentially influencing various biochemical pathways .

1. Therapeutic Uses

This compound has been investigated for various therapeutic applications:

- Respiratory Disorders : As an antioxidant, it may help reduce mucus viscosity by breaking disulfide bonds in mucins, aiding conditions like chronic bronchitis and asthma .

- Neuropsychiatric Disorders : The compound's ability to modulate glutamate homeostasis has led to studies exploring its effects on conditions such as depression and schizophrenia .

2. Research Applications

The compound is widely used in biochemical research, particularly in studies examining:

- Protein Structure and Function : It serves as a reagent in proteomics, helping elucidate protein interactions and modifications that are crucial for understanding cellular functions .

- Oxidative Stress Studies : Its antioxidant properties make it valuable in research focused on oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of N-acetylcysteine derivatives, including this compound. Results indicated significant reductions in oxidative markers in cellular models exposed to oxidative stress, suggesting protective effects against cellular damage .

Case Study 2: Respiratory Health

In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), administration of N-acetylcysteine derivatives improved lung function and reduced exacerbation rates. The study highlighted its role in mucolytic therapy by reducing mucus viscosity through disulfide bond cleavage .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight | Primary Use | Antioxidant Activity |

|---|---|---|---|

| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-D3 | 238.32 g/mol | Clinical applications (e.g., detoxification) | Moderate |

| N-Acetyl-S-(2-ethoxycarbonylethyl)-L-cysteine-D3 | 277.34 g/mol | Research reagent | High |

| N-Acetylcysteine (NAC) | 163.19 g/mol | Mucolytic agent, antioxidant | Very High |

属性

分子式 |

C11H19NO5S |

|---|---|

分子量 |

280.36 g/mol |

IUPAC 名称 |

(2R)-3-(4-ethoxy-4-oxobutan-2-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1/i3D3 |

InChI 键 |

QAQFHSOGQBNKJZ-GRUXEBNHSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)OCC)C(=O)O |

规范 SMILES |

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。